1,3-Dinitropyrene: A Technical Guide to its Sources, Environmental Fate, and Analysis
1,3-Dinitropyrene: A Technical Guide to its Sources, Environmental Fate, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dinitropyrene (1,3-DNP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological concern.[1] It is not produced commercially and its presence in the environment is a result of incomplete combustion processes.[2] This technical guide provides a comprehensive overview of the sources, environmental occurrence, and analytical methodologies for 1,3-dinitropyrene, aimed at supporting research and development in environmental science and drug development.
Formation of 1,3-Dinitropyrene
1,3-Dinitropyrene is formed from the nitration of pyrene, a common polycyclic aromatic hydrocarbon (PAH). The process typically involves a two-step nitration. First, pyrene is nitrated to form 1-nitropyrene.[2] Subsequent nitration of 1-nitropyrene can then lead to the formation of dinitropyrene isomers, including 1,3-dinitropyrene, 1,6-dinitropyrene, and 1,8-dinitropyrene.[2] This process occurs during the combustion of fossil fuels and other organic materials where the necessary precursors and nitrating agents are present at high temperatures.
Sources and Environmental Occurrence of 1,3-Dinitropyrene
The primary sources of 1,3-dinitropyrene are combustion-related. It has been detected in various environmental matrices, with concentrations varying depending on the proximity to emission sources.
Combustion Sources
Diesel and Gasoline Engine Exhaust: Diesel and gasoline engine exhaust are major contributors to environmental 1,3-dinitropyrene.[2] The concentration of 1,3-dinitropyrene in diesel exhaust particulate matter (DEP) can vary significantly depending on the engine type, operating conditions, and fuel composition.
Other Combustion Sources: Other sources include emissions from kerosene heaters and gas burners.[1][2]
Environmental Compartments
Urban Air: As a consequence of vehicular emissions, 1,3-dinitropyrene is detected in urban air, primarily associated with particulate matter.[2] Concentrations are generally higher in urban areas with heavy traffic compared to rural locations.
Soil and Sediment: Through atmospheric deposition, 1,3-dinitropyrene can contaminate soil and sediment.[3][4] Limited data is available on its persistence and fate in these compartments. The stability of dinitropyrenes in soil and water can be influenced by microbial activity.[5]
Quantitative Data on 1,3-Dinitropyrene Occurrence
The following tables summarize the reported concentrations of 1,3-dinitropyrene in various sources and environmental media.
Table 1: Concentration of 1,3-Dinitropyrene in Emission Sources
| Source | Concentration Range | Reference |
| Diesel Exhaust Particulate Matter | 64 - 67 pg/mg | [2] |
| Gasoline Engine Exhaust | 64 - 67 pg/mg | [2] |
| Kerosene Heater Particulate Extract | 0.53 ± 0.59 pg/mg | [2] |
| Gas Burner Particulate Extract | 0.6 pg/mg | [2] |
Table 2: Concentration of 1,3-Dinitropyrene in Environmental Samples
| Matrix | Concentration Range | Location | Reference |
| Urban Air | Up to 4.7 pg/m³ | Tokyo, Japan | [2] |
| Urban Air Particulate Matter | Up to 56.2 pg/mg | Tokyo, Japan | [2] |
| Urban Air (Suburban) | 0.01 - 0.1 pg/m³ | Kanazawa, Japan | [2] |
| Surface Soil | 12 - 3270 pg/g | Japanese metropolitan areas | [3] |
Experimental Protocols for the Analysis of 1,3-Dinitropyrene
The analysis of 1,3-dinitropyrene in environmental samples is challenging due to its low concentrations and the complexity of the sample matrices. The general workflow involves sample collection, extraction, cleanup, and instrumental analysis.
Detailed Methodologies
1. Sample Collection:
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Air Samples: High-volume air samplers are typically used to collect particulate matter on quartz fiber filters.[6]
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Soil and Sediment Samples: Grab samples are collected from the desired location and stored in appropriate containers to prevent contamination.
2. Extraction of 1,3-Dinitropyrene:
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Objective: To isolate the target analyte from the sample matrix.
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Method 1: Soxhlet Extraction
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Place the air filter or a known amount of soil/sediment into a Soxhlet extraction thimble.
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Add a suitable solvent, such as a mixture of n-hexane, acetone, and dichloromethane, to the extraction flask.[6]
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Extract for a defined period (e.g., 18-24 hours).
-
Concentrate the extract using a rotary evaporator or a gentle stream of nitrogen.
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-
Method 2: Sonication-Assisted Extraction
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Place the sample in a flask with a suitable solvent.
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Sonicate the sample in an ultrasonic bath for a specified time (e.g., 30 minutes).
-
Repeat the sonication process with fresh solvent.
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Combine the extracts and concentrate.
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3. Cleanup and Fractionation:
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Objective: To remove interfering compounds from the extract.
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Method: Silica Gel Column Chromatography [6]
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Prepare a slurry of activated silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Apply the concentrated extract to the top of the column.
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Elute the column with a series of solvents of increasing polarity.
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Collect the fraction containing the dinitropyrenes based on prior calibration with standards.
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Concentrate the collected fraction.
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4. Instrumental Analysis and Quantification:
-
Objective: To separate, identify, and quantify 1,3-dinitropyrene.
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Method 1: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) [7][8]
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Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used.
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Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
-
Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.
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Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for 1,3-dinitropyrene.
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-
Quantification: An internal standard (e.g., a deuterated analog of 1,3-dinitropyrene) is used for accurate quantification. A calibration curve is generated using a series of standard solutions of known concentrations.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
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Chromatographic Separation:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is commonly used.
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Detection: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring the characteristic ions of 1,3-dinitropyrene.
-
-
Quantification: Similar to HPLC-MS/MS, an internal standard and a calibration curve are used for quantification.
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Conclusion
This technical guide has provided a detailed overview of the sources, environmental occurrence, and analytical methodologies for 1,3-dinitropyrene. The provided data and protocols are intended to be a valuable resource for researchers and professionals working in fields where the detection and quantification of this potent mutagen are critical. Further research is needed to better understand the environmental fate and transport of 1,3-dinitropyrene, particularly in soil and water systems, and to develop more standardized and sensitive analytical methods for its routine monitoring.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. 1,3-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aaqr.org [aaqr.org]
- 7. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]
